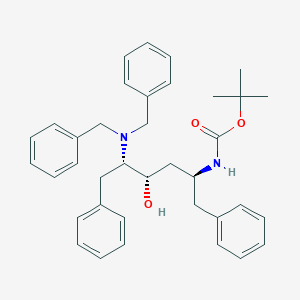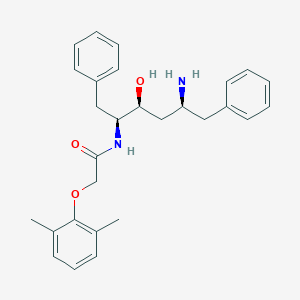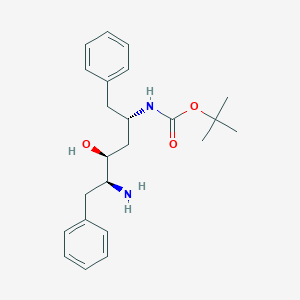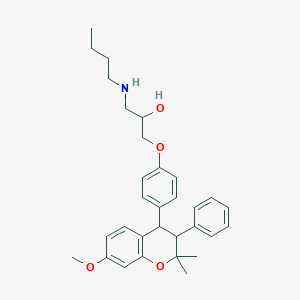
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol, also known as BDP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases.
Mechanism Of Action
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol works by blocking the beta-adrenergic receptors, which are responsible for the effects of adrenaline and noradrenaline in the body. By blocking these receptors, 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can reduce the heart rate, dilate blood vessels, and decrease blood pressure. It can also block the bronchoconstrictive effects of beta-adrenergic agonists, which makes it useful in the treatment of asthma and COPD.
Biochemical And Physiological Effects
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, dilate blood vessels, and block the bronchoconstrictive effects of beta-adrenergic agonists. It can also reduce the secretion of renin, a hormone that regulates blood pressure, and decrease the release of catecholamines, which are responsible for the fight or flight response in the body.
Advantages And Limitations For Lab Experiments
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has a number of advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Future Directions
There are a number of future directions for research on 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol. One area of interest is the potential use of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol in the treatment of heart failure, as it has been shown to have beneficial effects on cardiac function in animal models. Another area of interest is the development of new formulations of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol that can improve its solubility and bioavailability. Finally, there is a need for further studies on the safety and efficacy of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol in human subjects, particularly in the context of cardiovascular and respiratory diseases.
Synthesis Methods
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol with 4-(butylamino)phenol in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-chloro-1-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)propane to yield 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol.
Scientific Research Applications
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have potent beta-adrenergic receptor blocking activity, which makes it a promising candidate for the treatment of hypertension, angina, and arrhythmias. 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has also been studied for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD), as it can block the bronchoconstrictive effects of beta-adrenergic agonists.
properties
CAS RN |
109736-12-1 |
|---|---|
Product Name |
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol |
Molecular Formula |
C31H39NO4 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-(butylamino)-3-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C31H39NO4/c1-5-6-18-32-20-24(33)21-35-25-14-12-22(13-15-25)29-27-17-16-26(34-4)19-28(27)36-31(2,3)30(29)23-10-8-7-9-11-23/h7-17,19,24,29-30,32-33H,5-6,18,20-21H2,1-4H3 |
InChI Key |
DPUSZFCOUVEVOU-UHFFFAOYSA-N |
SMILES |
CCCCNCC(COC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
Canonical SMILES |
CCCCNCC(COC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
synonyms |
1-butylamino-3-[4-(7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)phenox y]propan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



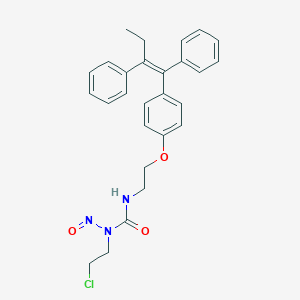
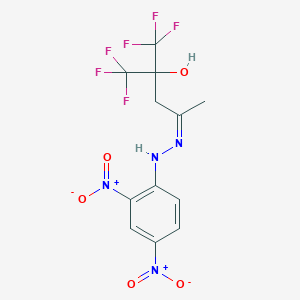
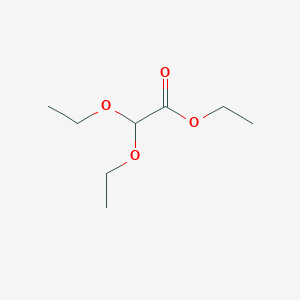
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
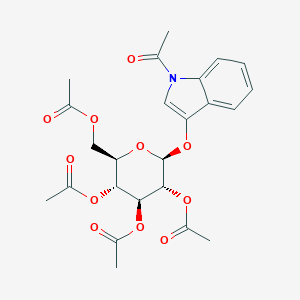
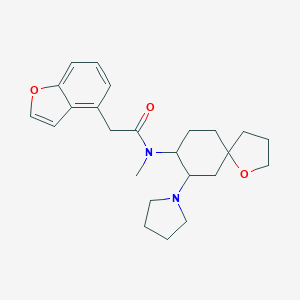
![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
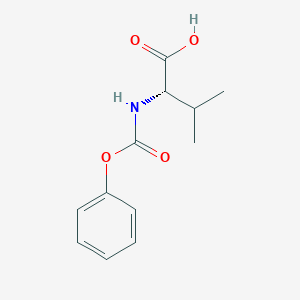
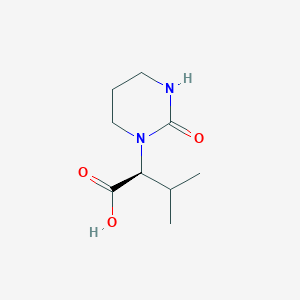
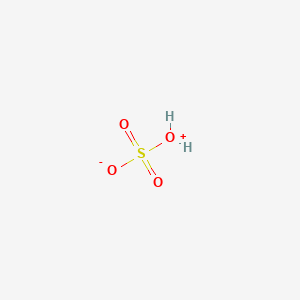
![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
